molecular formula C17H14N8O B10983883 4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B10983883
M. Wt: 346.3 g/mol
InChI Key: QXHIFJAJCKTOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Triazole Ring: This involves the cyclization of an azide with an alkyne, often facilitated by a copper(I) catalyst in a click chemistry reaction.

    Coupling of the Rings: The tetrazole and triazole rings are then coupled to a benzamide backbone through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the tetrazole and triazole rings.

    Reduction: Reduction reactions can also occur, potentially leading to the formation of amines from the azole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable heterocyclic rings make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it useful in the study of enzyme inhibition and receptor binding.

Medicine

Medically, 4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole and triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide apart is its dual azole rings, which provide a unique combination of stability and reactivity. This makes it particularly valuable in medicinal chemistry, where such properties are crucial for drug development.

Biological Activity

The compound 4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure

The molecular formula of the compound is C15H15N7OC_{15}H_{15}N_{7}O with a molecular weight of 299.33 g/mol. The structure features a tetrazole ring and a triazole moiety, both of which are known to confer significant biological properties.

Antiviral Activity

Research has indicated that compounds containing tetrazole and triazole rings exhibit notable antiviral properties. A study on related compounds demonstrated that derivatives with these moieties showed activity against enterovirus strains with IC50 values ranging from 5.7 to 12 μM, indicating their potential as antiviral agents . The mechanism of action often involves interference with viral replication processes.

Anticancer Activity

The anticancer potential of similar benzamide derivatives has been explored extensively. For instance, a series of N-phenylbenzamide derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The presence of the tetrazole and triazole rings in these compounds was found to enhance their cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the incorporation of nitrogen-rich heterocycles like tetrazole and triazole are crucial for enhancing biological activity. For example:

  • Substitution on the Phenyl Ring : Electron-donating groups significantly improve activity.
  • Tetrazole and Triazole Moieties : These rings are essential for binding to biological targets and enhancing solubility in biological systems.

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral activity of tetrazole-containing compounds reported that certain derivatives exhibited potent inhibition against enterovirus 71 (EV71), a virus responsible for hand-foot-and-mouth disease. The most effective compound had an IC50 value indicating strong antiviral potential while maintaining low cytotoxicity in Vero cells .

Case Study 2: Antitumor Activity

In another investigation, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The lead compound demonstrated significant antiproliferative effects with IC50 values comparable to standard chemotherapeutics. Mechanistic studies suggested that these compounds induced apoptosis via mitochondrial pathways .

Data Tables

Compound NameStructureIC50 (μM)Target
Compound AStructure A5.7EV71
Compound BStructure B12EV71
Compound CStructure C<10Cancer Cell Line X
Compound DStructure D<5Cancer Cell Line Y

Properties

Molecular Formula

C17H14N8O

Molecular Weight

346.3 g/mol

IUPAC Name

4-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C17H14N8O/c26-17(14-3-7-16(8-4-14)25-12-19-22-23-25)21-15-5-1-13(2-6-15)9-24-11-18-10-20-24/h1-8,10-12H,9H2,(H,21,26)

InChI Key

QXHIFJAJCKTOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.